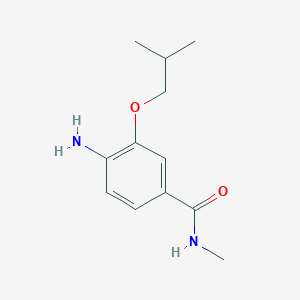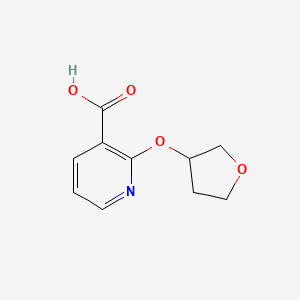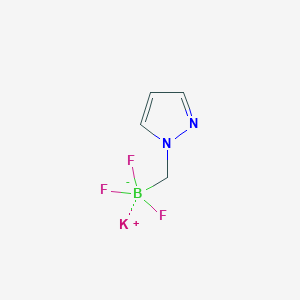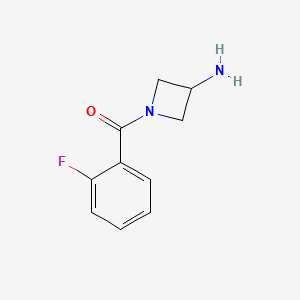
(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride” consists of a pyridine ring attached to an ethylamine group. The “1S” in the name indicates that this compound is a single enantiomer, meaning it has a specific three-dimensional arrangement of its atoms.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 195.09 g/mol.Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystal Structure of a Chiral Sec-Amine: A study on the crystal structure of a secondary amine closely related to (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride was conducted. This research provides insights into the structural characteristics of similar compounds (Adeleke & Omondi, 2022).
Catalytic Applications
- Recyclable C2-symmetric tertiary amine-squaramide organocatalysts: The design and application of chiral tertiary amines, including variants similar to this compound, were explored for asymmetric synthesis, demonstrating its potential as an effective catalyst (Kostenko et al., 2018).
Synthesis and Reactivity
- Potential Hemilabile (Imino)pyridine Palladium(II) Complexes: The synthesis of (imino)pyridine ligands closely related to the compound and their application in palladium complexes for ethylene dimerization highlights its importance in organometallic chemistry (Nyamato et al., 2015).
- Biocatalytic Transamination for Asymmetric Synthesis: The use of transaminases for the biocatalytic amination of similar compounds suggests its potential in the synthesis of enantiopure amines, important in pharmaceutical and chemical industries (López-Iglesias et al., 2016).
Material Science
- Synthesis, Structure, and Redox Chemistry of Iron(III) Complexes: Research on iron(III) complexes with Schiff bases derived from similar compounds reveals applications in understanding the redox chemistry and Lewis acidity of iron centers (Viswanathan et al., 1996).
Molecular Structure Determination
- Microwave-assisted Synthesis of Derivatives: The study of microwave-assisted synthesis of various derivatives shows the versatility of this compound in synthetic chemistry (Ankati & Biehl, 2010).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(pyridin-4-yl)ethan-1-amine dihydrochloride involves the conversion of pyridine to 4-pyridylacetaldehyde, followed by reductive amination with ethylamine to form (1S)-1-(pyridin-4-yl)ethan-1-amine. The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyridine", "Sodium borohydride", "Ethylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine is converted to 4-pyridylacetaldehyde using a suitable oxidizing agent such as potassium permanganate or chromic acid.", "Step 2: 4-pyridylacetaldehyde is then reduced to (1S)-1-(pyridin-4-yl)ethan-1-ol using sodium borohydride as the reducing agent.", "Step 3: (1S)-1-(pyridin-4-yl)ethan-1-ol is then reacted with ethylamine in the presence of a suitable catalyst such as palladium on carbon to form (1S)-1-(pyridin-4-yl)ethan-1-amine.", "Step 4: (1S)-1-(pyridin-4-yl)ethan-1-amine is then reacted with hydrochloric acid to form the dihydrochloride salt." ] } | |
| 40154-80-1 | |
Formule moléculaire |
C7H11ClN2 |
Poids moléculaire |
158.63 g/mol |
Nom IUPAC |
(1S)-1-pyridin-4-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,8H2,1H3;1H/t6-;/m0./s1 |
Clé InChI |
FVICGVIPRKWZLA-RGMNGODLSA-N |
SMILES isomérique |
C[C@@H](C1=CC=NC=C1)N.Cl |
SMILES |
CC(C1=CC=NC=C1)N.Cl.Cl |
SMILES canonique |
CC(C1=CC=NC=C1)N.Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


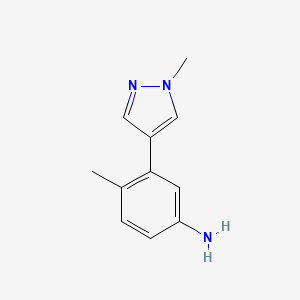

![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)





